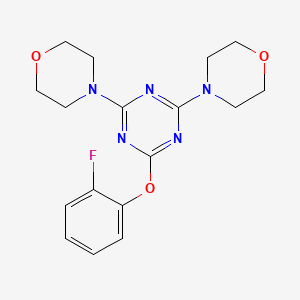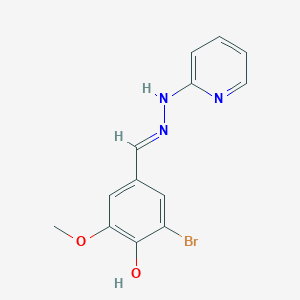
2-(2-fluorophenoxy)-4,6-di-4-morpholinyl-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-fluorophenoxy)-4,6-di-4-morpholinyl-1,3,5-triazine, commonly known as PD173074, is a synthetic small molecule that has been extensively studied for its potential therapeutic applications. It belongs to the class of tyrosine kinase inhibitors and acts by inhibiting the activity of fibroblast growth factor receptor (FGFR), which is involved in various cellular processes such as cell growth, differentiation, and survival.
Mechanism of Action
PD173074 acts by inhibiting the activity of 2-(2-fluorophenoxy)-4,6-di-4-morpholinyl-1,3,5-triazine, which is a receptor tyrosine kinase that is involved in various cellular processes such as cell growth, differentiation, and survival. 2-(2-fluorophenoxy)-4,6-di-4-morpholinyl-1,3,5-triazine is often overexpressed in various types of cancer, leading to abnormal cell growth and proliferation. By blocking the activity of 2-(2-fluorophenoxy)-4,6-di-4-morpholinyl-1,3,5-triazine, PD173074 inhibits the growth and proliferation of cancer cells. In addition, PD173074 has been shown to have potential neuroprotective effects by inhibiting the activation of microglia, which are involved in neuroinflammation and neurodegeneration.
Biochemical and Physiological Effects:
PD173074 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the phosphorylation of 2-(2-fluorophenoxy)-4,6-di-4-morpholinyl-1,3,5-triazine and downstream signaling pathways such as MAPK and AKT, which are involved in cell growth and survival. In addition, PD173074 has been shown to inhibit the proliferation and migration of cancer cells and smooth muscle cells. PD173074 has also been shown to have potential neuroprotective effects by inhibiting the activation of microglia and reducing neuroinflammation.
Advantages and Limitations for Lab Experiments
PD173074 has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications in various diseases, and its mechanism of action is well understood. However, PD173074 also has several limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in certain experiments. In addition, PD173074 has been shown to have potential off-target effects, which can complicate the interpretation of experimental results.
Future Directions
PD173074 has several potential future directions for research. One direction is the development of more potent and selective 2-(2-fluorophenoxy)-4,6-di-4-morpholinyl-1,3,5-triazine inhibitors that can overcome the limitations of PD173074. Another direction is the investigation of the potential therapeutic applications of PD173074 in other diseases such as autoimmune diseases and metabolic disorders. In addition, the development of novel drug delivery systems that can improve the solubility and bioavailability of PD173074 can also be a potential future direction.
Synthesis Methods
PD173074 can be synthesized by several methods, including the reaction of 2-fluorophenol with 4-morpholinecarboxaldehyde to form 2-(2-fluorophenoxy)-4-morpholinylbenzaldehyde, which is then reacted with 2-aminotriazine to form PD173074. Another method involves the reaction of 4,6-dichloro-2-(2-fluorophenoxy)-1,3,5-triazine with morpholine to form PD173074.
Scientific Research Applications
PD173074 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, cardiovascular diseases, and neurological disorders. It has been shown to inhibit the growth and proliferation of cancer cells by blocking the activity of 2-(2-fluorophenoxy)-4,6-di-4-morpholinyl-1,3,5-triazine, which is often overexpressed in various types of cancer. PD173074 has also been shown to have potential applications in the treatment of cardiovascular diseases such as pulmonary arterial hypertension and atherosclerosis by inhibiting the proliferation of smooth muscle cells. In addition, PD173074 has been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
4-[4-(2-fluorophenoxy)-6-morpholin-4-yl-1,3,5-triazin-2-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN5O3/c18-13-3-1-2-4-14(13)26-17-20-15(22-5-9-24-10-6-22)19-16(21-17)23-7-11-25-12-8-23/h1-4H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCDDBBBRVNEXGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)OC3=CC=CC=C3F)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluorophenoxy)-4,6-di(morpholin-4-yl)-1,3,5-triazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethyl-3-phenyl-7-(2-pyridinylmethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6055818.png)
![(2,4-dimethoxyphenyl)[1-(2-hydroxy-6-methoxybenzyl)-3-piperidinyl]methanone](/img/structure/B6055833.png)
![methyl 7-(1-ethyl-1H-pyrazol-5-yl)-5-methyl-2-(methylthio)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6055834.png)


![4-hydroxy-7-isopropyl-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one](/img/structure/B6055854.png)
![methyl 1-{3-[4-({[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenoxy]-2-hydroxypropyl}-4-piperidinecarboxylate](/img/structure/B6055857.png)
![N-(2-phenylethyl)-3-{[1-(tetrahydro-3-thienyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6055871.png)
![5-[4-(benzyloxy)benzylidene]-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6055879.png)
![N-(4-ethoxyphenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B6055884.png)
![N-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]urea](/img/structure/B6055889.png)
![6-[1-(9H-fluoren-2-ylmethyl)piperidin-3-yl]-2-methylpyrimidin-4(3H)-one](/img/structure/B6055906.png)
![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B6055911.png)
![ethyl [1-({[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetyl}amino)cyclohexyl]acetate](/img/structure/B6055916.png)